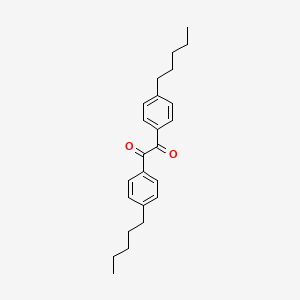
Ethanedione, bis(4-pentylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of diketones, characterized by the presence of two carbonyl groups (C=O) within its structure. It is a derivative of benzil, where the phenyl groups are substituted with pentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, bis(4-pentylphenyl)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 4-pentylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired diketone . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of Ethanedione, bis(4-pentylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanedione, bis(4-pentylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethanedione, bis(4-pentylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanedione, bis(4-pentylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone structure allows it to participate in redox reactions, potentially affecting cellular processes such as oxidative stress and signal transduction . Additionally, its aromatic rings may interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethanedione, diphenyl-:
1,2-Diphenylethane-1,2-dione: Another diketone with phenyl groups.
Uniqueness
Ethanedione, bis(4-pentylphenyl)- is unique due to the presence of pentyl groups, which impart different physical and chemical properties compared to its phenyl-substituted counterparts
Properties
CAS No. |
96355-58-7 |
|---|---|
Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,2-bis(4-pentylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C24H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(25)24(26)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
GRLONXVTQZUPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















